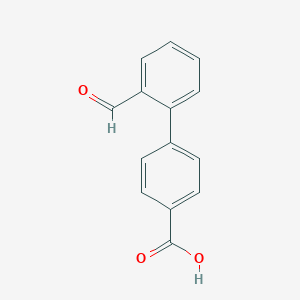

4-(2-formylphenyl)benzoic Acid

Descripción

4-(2-Formylphenyl)benzoic acid is a bifunctional aromatic compound featuring a benzoic acid backbone substituted with a 2-formylphenyl group at the para position. Its molecular formula is C₁₄H₁₀O₃, and it serves as a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s structure combines a carboxylic acid group and an ortho-formyl substituent, enabling diverse reactivity, including hydrogen bonding, metal coordination, and participation in condensation reactions.

For example, 4-(3-chloroanilino)benzoic acid exhibits a dihedral angle of 34.66° between aromatic rings due to steric repulsion . Such distortions influence crystallinity and intermolecular interactions, which are critical for material properties and biological activity.

Propiedades

IUPAC Name |

4-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKIOKGQNVOJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374690 | |

| Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205871-49-4 | |

| Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205871-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(2-Formylphenyl)benzoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-(2-methylphenyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Formylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, often in the presence of a catalyst.

Major Products:

Oxidation: 4-(2-Carboxyphenyl)benzoic acid.

Reduction: 4-(2-Hydroxyphenyl)benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

1.1. Drug Synthesis

4-(2-formylphenyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of anti-inflammatory drugs and antibiotics due to its ability to undergo functional group transformations that enhance biological activity.

- Case Study: A study demonstrated the synthesis of novel anti-inflammatory agents derived from this compound, which exhibited significant inhibition of inflammatory markers in vitro .

1.2. Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. These compounds have shown effectiveness against drug-resistant bacterial strains.

- Case Study: Compounds synthesized from this compound were tested against Staphylococcus aureus and Acinetobacter baumannii, showing minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL, indicating potent antibacterial activity .

2.1. Dyes and Pigments

In the dye and pigment industry, this compound is used as a precursor for synthesizing various colorants. Its derivatives can produce vibrant dyes suitable for textiles and coatings.

- Data Table: Applications in Dye Synthesis

| Application Area | Type of Dye Produced | Color Range |

|---|---|---|

| Textile Industry | Reactive Dyes | Yellow to Orange |

| Coatings | Iron Oxide Pigments | Various Shades |

2.2. Polymer Chemistry

The compound is also utilized in polymer chemistry for developing polymer additives that enhance the properties of plastics and coatings.

3.1. Pesticides and Herbicides

Research has shown that this compound can be modified to create effective agrochemicals, including herbicides that target specific plant pathways.

- Case Study: A derivative was synthesized to inhibit specific enzymes in weed species, demonstrating significant herbicidal activity while being safe for crops .

4.1. Chemical Reagents

In analytical chemistry, this compound is employed as a reagent for various chemical analyses, including spectroscopic studies due to its distinct absorption characteristics.

Mecanismo De Acción

The mechanism of action of 4-(2-formylphenyl)benzoic acid involves its interaction with various molecular targets:

Aldehyde Dehydrogenase Enzymes: The formyl group can be oxidized by aldehyde dehydrogenase enzymes, leading to the formation of carboxylic acids.

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the electron-rich ring reacts with electrophiles to form substituted products.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 4-(2-formylphenyl)benzoic acid with structurally and functionally related benzoic acid derivatives:

Key Structural and Functional Insights

Substituent Position and Reactivity: The ortho-formyl group in this compound enhances steric effects compared to its para-formyl analog (4-formylbenzoic acid). This steric hindrance may reduce crystallinity but increase selectivity in condensation reactions . 4-(3-Chloroanilino)benzoic acid demonstrates how substituent bulkiness (chloroanilino group) induces molecular distortion, favoring hydrogen-bonded acid dimers that stabilize crystal packing .

Biological Activity: 4-(3-Chloroanilino)benzoic acid shows marked bioactivity as an AKR1C2/3 inhibitor, with IC₅₀ values in the nanomolar range for prostate cancer models . In contrast, phosphinoyl derivatives like 4-[(Diethoxyphosphinoyl)methyl]benzoic acid exhibit antiviral properties due to their ability to mimic phosphate groups in enzyme substrates .

Crystallographic Behavior: Compounds with hydrogen-bonding capacity (e.g., carboxylic acid groups) often form acid dimers (e.g., O–H···O interactions in 4-(3-chloroanilino)benzoic acid) or R₂²(20) motifs (observed in phosphinoyl derivatives) . The dihedral angle between aromatic rings varies significantly: 34.66° in 4-(3-chloroanilino)benzoic acid vs. 83.75° in phosphinoyl derivatives, reflecting differences in steric and electronic effects .

Applications :

- 4-Formylbenzoic acid is widely used in polymer chemistry, whereas thiophene-containing analogs (4-(5-Formylthiophen-2-yl)benzoic acid ) are prioritized in optoelectronics due to their conjugated systems .

Actividad Biológica

4-(2-formylphenyl)benzoic acid, also known as 4-(2-formylphenyl)benzoate, is an aromatic compound with potential biological activities. Its structure features a formyl group attached to a phenyl ring that is further connected to a benzoic acid moiety. This compound has garnered interest in medicinal chemistry due to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉O₃, with a molecular weight of approximately 239.22 g/mol. The presence of both the formyl and carboxylic acid functional groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉O₃ |

| Molecular Weight | 239.22 g/mol |

| Functional Groups | Formyl, Carboxylic Acid |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with fluoro substitutions on the phenyl ring have shown increased potency against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii .

In one study, several phenyl-substituted pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that fluoro-substituted compounds were particularly effective against A. baumannii, with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The carboxylic acid group can participate in hydrogen bonding with enzymes or receptors, potentially inhibiting their activity or altering their function .

Study on Antimicrobial Efficacy

A study focused on the synthesis of new derivatives of benzoic acid highlighted the antimicrobial properties of compounds similar to this compound. The derivatives were tested against multiple strains, revealing that certain modifications significantly enhanced their efficacy against resistant bacterial strains .

- Tested Compounds : Various benzoic acid derivatives.

- Target Strains : S. aureus, A. baumannii.

- Results : Enhanced activity noted with specific substitutions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-formylphenyl)benzoic Acid, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves formylation of substituted benzoic acid derivatives. For example, hydrazone derivatives of structurally similar compounds (e.g., 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) are synthesized via condensation reactions under reflux with catalysts like acetic acid . Optimization includes controlling stoichiometry, reaction time (e.g., 6–12 hours), and purification via recrystallization using ethanol/water mixtures. Yield improvements (up to 70%) are achieved by monitoring reaction progress with TLC and adjusting temperature gradients .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : IR identifies functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹, carboxylic O-H stretch at 2500–3000 cm⁻¹). NMR (¹H and ¹³C) resolves aromatic proton environments and confirms substitution patterns .

- Crystallography : X-ray diffraction (XRD) using programs like SHELXL or SIR97 refines crystal structures. Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 14.77 Å, b = 6.67 Å) are common for benzoic acid derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow UN GHS guidelines:

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- In case of exposure, rinse with water for 15 minutes and seek medical attention .

- Store at 2–8°C in airtight containers to avoid degradation .

- For spills, neutralize with inert absorbents (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in unit cell parameters or space groups may arise from twinning or disordered solvent molecules. Use dual refinement strategies:

- SHELXL : Apply restraints for bond lengths/angles and validate with R-factor convergence (<5%) .

- SIR97 : Employ Fourier recycling to resolve electron density ambiguities, especially for low-resolution datasets . Cross-validate with spectroscopic data to confirm functional group orientations .

Q. What computational approaches are effective for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Electron Localization Function (ELF) : Analyze bonding behavior (e.g., lone pairs on formyl oxygen) to rationalize reactivity in condensation or oxidation reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to guide experimental solvent selection .

Q. How can researchers design derivatives of this compound for targeted biological activity while minimizing toxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluoro, methoxy) at the phenyl ring to modulate lipophilicity and bioavailability. For antimicrobial activity, hydrazone derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced efficacy .

- Toxicity Screening : Use in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity. Derivatives with IC₅₀ > 100 µM are prioritized for further study .

- Metabolic Stability : Evaluate oxidative metabolism via cytochrome P450 enzymes (e.g., CYP199A4) using HPLC-MS to identify stable metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.